molecular formula C10H8N2O2 B11909029 5-(Furan-2-yl)nicotinamide CAS No. 1346687-16-8

5-(Furan-2-yl)nicotinamide

Cat. No.: B11909029
CAS No.: 1346687-16-8
M. Wt: 188.18 g/mol
InChI Key: DBJPLORYDOQZLZ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)nicotinamide: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring attached to a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)nicotinamide typically involves the reaction of 5-(Furan-2-yl)nicotinic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group of 5-(Furan-2-yl)nicotinic acid is converted to an amide group using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Furan-2-yl)nicotinamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry: 5-(Furan-2-yl)nicotinamide is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

    5-(Thien-2-yl)nicotinamide: Similar structure with a thiophene ring instead of a furan ring.

    5-(Pyridin-2-yl)nicotinamide: Contains a pyridine ring in place of the furan ring.

    5-(Benzofuran-2-yl)nicotinamide: Features a benzofuran ring instead of a simple furan ring.

Uniqueness: 5-(Furan-2-yl)nicotinamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1346687-16-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-(furan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H8N2O2/c11-10(13)8-4-7(5-12-6-8)9-2-1-3-14-9/h1-6H,(H2,11,13)

InChI Key

DBJPLORYDOQZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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